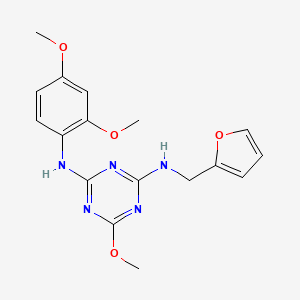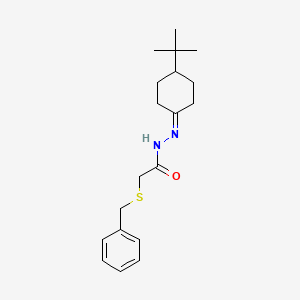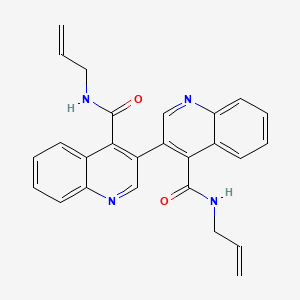
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine (DMFMT) is a chemical compound that has been used extensively in scientific research. It is a member of the triazine family of compounds and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine is not fully understood. However, it has been suggested that it may act through the inhibition of various enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has been shown to be effective in various in vitro and in vivo experiments. However, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has low bioavailability, which can affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine in these conditions. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine the efficacy of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine in various types of cancer and to identify potential combination therapies. Finally, further research is needed to understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine and to identify potential targets for its therapeutic use.
Conclusion:
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine is a chemical compound that has been extensively studied for its biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine has been used in various in vitro and in vivo experiments to study its effects on cell proliferation, apoptosis, and inflammation. While N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine, including its potential in the treatment of neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine involves the reaction of 2,4-dimethoxybenzaldehyde and 2-furylacetaldehyde with 6-methoxy-1,3,5-triazine-2,4-diamine in the presence of a catalyst. The resulting product is then purified through column chromatography. This method has been shown to be effective in producing high yields of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine has been extensively studied for its biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine has been used in various in vitro and in vivo experiments to study its effects on cell proliferation, apoptosis, and inflammation.
Eigenschaften
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-4-N-(furan-2-ylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-23-11-6-7-13(14(9-11)24-2)19-16-20-15(21-17(22-16)25-3)18-10-12-5-4-8-26-12/h4-9H,10H2,1-3H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPUZCUXSFNTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2,4-dimethoxyphenyl)-4-N-(furan-2-ylmethyl)-6-methoxy-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)

![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)


![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171095.png)
![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)